molecular formula C8H15NO3 B2457095 Ethyl trans-4-aminotetrahydropyran-2-carboxylate CAS No. 2137606-46-1

Ethyl trans-4-aminotetrahydropyran-2-carboxylate

Cat. No.: B2457095
CAS No.: 2137606-46-1
M. Wt: 173.212
InChI Key: OVNOLZPLVXIWCL-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl trans-4-aminotetrahydropyran-2-carboxylate is an organic compound with the molecular formula C8H15NO3 It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl trans-4-aminotetrahydropyran-2-carboxylate typically involves the reaction of ethyl 4-aminotetrahydropyran-2-carboxylate with trans-4-aminotetrahydropyran-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction while maintaining product quality. Industrial methods may also incorporate purification steps, such as crystallization or chromatography, to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-4-aminotetrahydropyran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl trans-4-aminotetrahydropyran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl trans-4-aminotetrahydropyran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-aminotetrahydropyran-2-carboxylate
  • Trans-4-aminotetrahydropyran-2-carboxylic acid
  • Ethyl 2,4-dichloropyrimidine-5-carboxylate

Uniqueness

Ethyl trans-4-aminotetrahydropyran-2-carboxylate is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

ethyl (2S,4S)-4-aminooxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-11-8(10)7-5-6(9)3-4-12-7/h6-7H,2-5,9H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNOLZPLVXIWCL-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H](CCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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